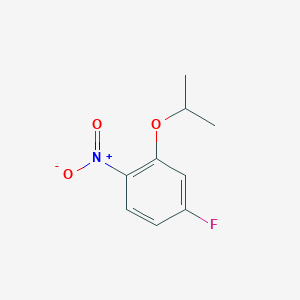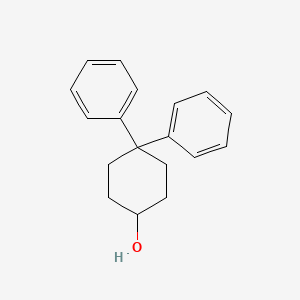
4,4-Diphenylcyclohexanol
Vue d'ensemble
Description
The compound 4,4-Diphenylcyclohexanol is a derivative of cyclohexanol with two phenyl groups attached to the same carbon atom. It is structurally related to several compounds that have been the subject of research due to their interesting chemical and physical properties, particularly in the context of liquid crystalline polymers and molecular inclusion complexes .
Synthesis Analysis
The synthesis of compounds related to 4,4-Diphenylcyclohexanol often involves multi-step reactions starting from cyclohexanone derivatives. For instance, fluorinated trans-1,4-diphenylcyclohexane compounds were synthesized using 4-phenylcyclohexanone as a starting material through a series of reactions including Grignard reaction, dehydration, hydrogenation, isomer
Applications De Recherche Scientifique
Synthetic Chemistry
- Summary of the Application : 4,4-Diphenylcyclohexanol is used as a key intermediate in the synthesis of MS-325 , a contrast agent used in magnetic resonance imaging (MRI) .
- Methods of Application or Experimental Procedures : A process for the production of 4,4-Diphenylcyclohexanol involves dissolving the compound of formula (II) in an organic solvent and then hydrogenating it in the presence of a nickel catalyst with hydrogen . The reaction time is at least 1 minute, and the reaction temperature is 0° C. to 100° C . The 4,4-diphenylcyclohexanol that is obtained is optionally purified .
- Results or Outcomes : The process results in the production of 4,4-Diphenylcyclohexanol, which can then be used as a key intermediate in the synthesis of MS-325 .
Production of MS-325
- Summary of the Application : 4,4-Diphenylcyclohexanol is used in the production of MS-325 , a contrast agent used in magnetic resonance imaging (MRI) .
- Methods of Application or Experimental Procedures : The production of MS-325 involves several steps . First, 4,4-Diphenylcyclohexanol is produced through a process involving the dissolution of a compound in an organic solvent and then hydrogenation in the presence of a nickel catalyst with hydrogen . The reaction time is at least 1 minute, and the reaction temperature is 0° C. to 100° C . The 4,4-diphenylcyclohexanol that is obtained is optionally purified . This is then reacted with PCl3 and then imidazole in THF to form the bis(amino)phosphino reaction product . Finally, this reaction product is reacted to form Fosveset, which is then reacted with Gd2O3 to form Gadofosveset (MS-325) .
- Results or Outcomes : The process results in the production of MS-325, a contrast agent used in MRI .
Human-Serum-Albumin Binding Agents
- Summary of the Application : 4,4-Diphenylcyclohexanol is used in the development of Human-Serum-Albumin binding agents for the improvement of pharmacokinetics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Propriétés
IUPAC Name |
4,4-diphenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQLWRHPNEFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450168 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenylcyclohexanol | |
CAS RN |
42420-85-9 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



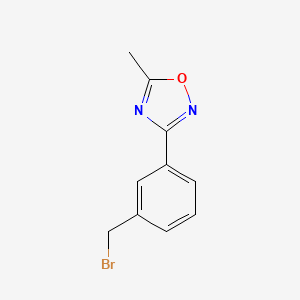
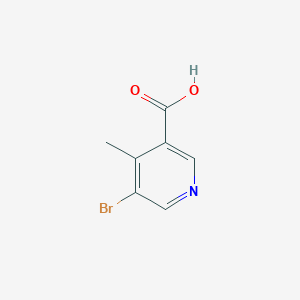
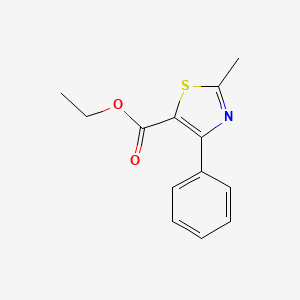
![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)
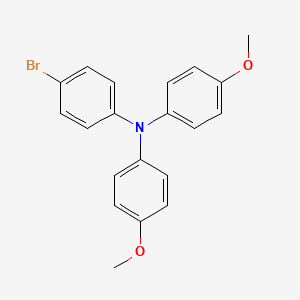
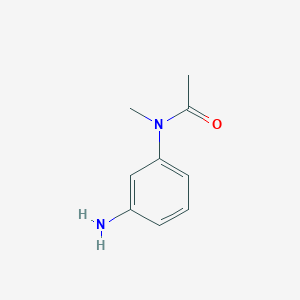

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

